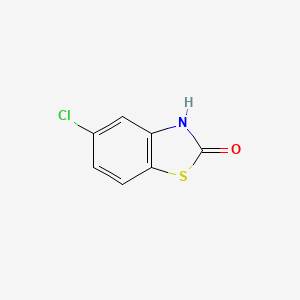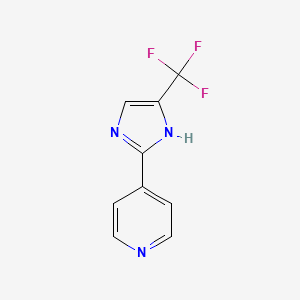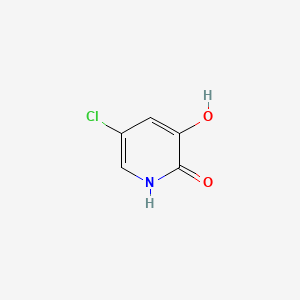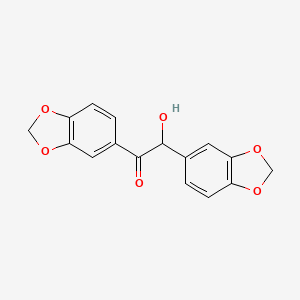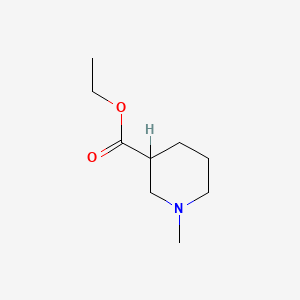
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) , also known as Phepropeptin D , is a cyclic peptide with the following chemical formula: C41H58N6O6 . It exhibits intriguing structural features due to its cyclic arrangement of amino acids. The compound’s systematic IUPAC name is Cyclo(L-alloisoleucyl-L-leucyl-D-phenylalanyl-D-prolyl-L-phenylalanyl-D-leucyl) .
Wissenschaftliche Forschungsanwendungen
Cyclization Studies and Model Peptides
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) is a complex cyclic peptide. Similar peptides have been studied for their cyclization properties, which are crucial in peptide synthesis. For instance, a pentapeptide with a similar sequence was used to study cyclization, emphasizing the significance of separating activation and coupling steps in peptide synthesis (Ji & Bodanszky, 2009).
Synthesis and Biological Screening
Cyclic peptides, resembling Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl), have been synthesized and screened for biological activity. A study on a tetrapeptide cyclo-(isoleucyl-prolyl-leucyl- alanyl) showed potential antifungal and antihelmintic activities (Dahiya & Gautam, 2010).
Conformational and Structural Studies
The structure and conformation of cyclic peptides, similar to Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl), have been a subject of interest. For instance, the cyclodipeptides cyclo(L‐alanyl‐L‐phenylalanyl) and cyclo(D‐alanyl‐L‐phenylalanyl) were synthesized and studied for conformational information using various isotopes, which could provide insights into the behavior of similar cyclic peptides (Vičar et al., 1982).
Antimicrobial Activities
Cyclic peptides have shown antimicrobial activities in various studies. For example, new cyclopeptides isolated from a Ruegeria strain of bacteria exhibited moderate antimicrobial activity against Bacillus subtilis (Mitova, Popov, & De Rosa, 2004). This finding suggests potential antimicrobial applications for Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) and similar compounds.
Chiral Induction in Hydrogenation
The asymmetric hydrogenation of cyclic peptides is an important area of research. A study on cyclic peptides, including cyclo(-L-aminoacyl-deltaAla-), highlighted effective chiral induction, which is relevant to understanding the behavior of cyclic peptides in synthetic processes (Lee, Kanmera, Aoyagi, & Izumiya, 2009).
Eigenschaften
CAS-Nummer |
136553-74-7 |
|---|---|
Produktname |
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) |
Molekularformel |
C31H44N6O7 |
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpent-4-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-6-18(4)27(37-28(41)19(5)32)31(44)36-24(13-17(2)3)30(43)35-25(29(42)34-21(16-38)11-12-26(39)40)14-20-15-33-23-10-8-7-9-22(20)23/h7-10,15-16,18-19,21,24-25,27,33H,2,6,11-14,32H2,1,3-5H3,(H,34,42)(H,35,43)(H,36,44)(H,37,41)(H,39,40)/t18-,19-,21+,24-,25+,27+/m0/s1 |
InChI-Schlüssel |
MBHURWYWZFYDQD-HDUXTRFBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H](C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Sequenz |
AXXWE |
Synonyme |
BE 18257B BE-18257B cyclo(Glu-Ala-Ile-Leu-Trp) cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl) cyclo(Ile-Leu-Trp-Glu-Ala) cyclo(isoleucyl-leucyl-tryptophyl-glutamyl-alanyl) WS 7338B WS-7338B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



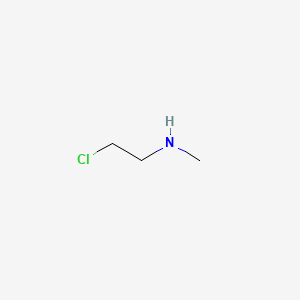
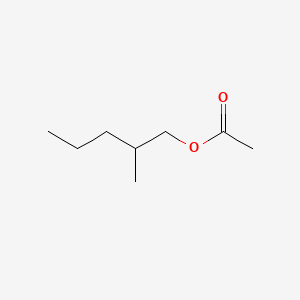
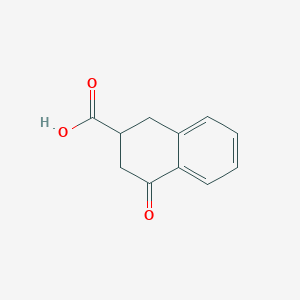
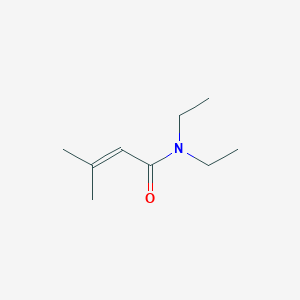
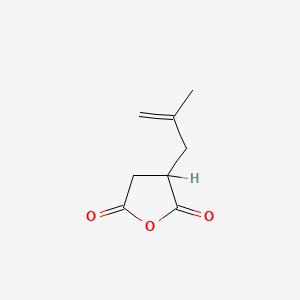
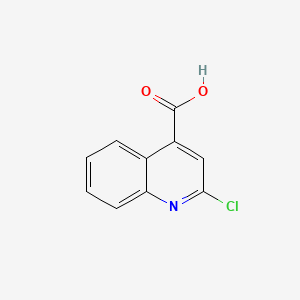
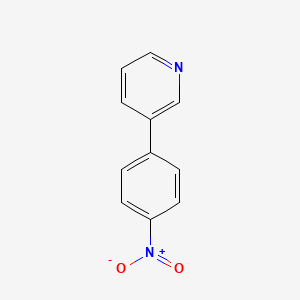
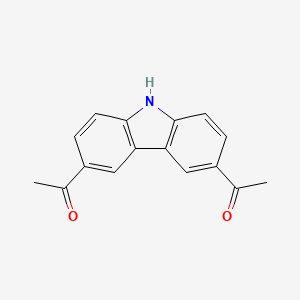
![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)
